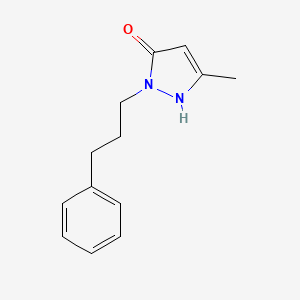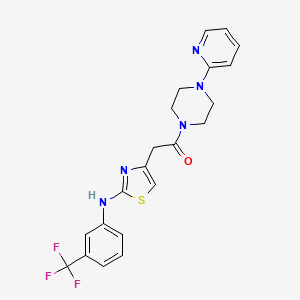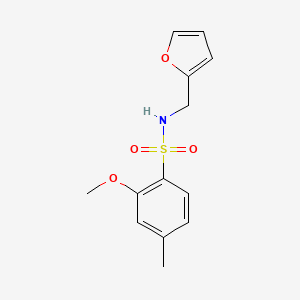
5-methyl-2-(3-phenylpropyl)-1H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-2-(3-phenylpropyl)-1H-pyrazol-3-one, also known as MPP, is a synthetic compound that belongs to the class of pyrazolones. It has been extensively studied for its potential applications in scientific research, particularly in the fields of medicine and pharmacology.
Mécanisme D'action
5-methyl-2-(3-phenylpropyl)-1H-pyrazol-3-one exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX activity, this compound reduces the production of prostaglandins, resulting in its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces the production of inflammatory mediators, such as cytokines and chemokines, and inhibits the migration of immune cells to the site of inflammation. Additionally, this compound has been found to modulate the activity of certain neurotransmitters, including dopamine and serotonin, which are involved in pain perception and mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
5-methyl-2-(3-phenylpropyl)-1H-pyrazol-3-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations. It has a short half-life and requires frequent dosing, which can be challenging in certain experiments. Additionally, this compound has been shown to have some toxic effects, particularly at high doses.
Orientations Futures
There are several future directions for the study of 5-methyl-2-(3-phenylpropyl)-1H-pyrazol-3-one. One area of interest is its potential applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, this compound may have applications in the field of oncology, particularly in the development of new cancer therapies. Further research is also needed to understand the long-term effects and safety of this compound, particularly in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has anti-inflammatory, analgesic, and antipyretic properties and has been shown to inhibit the growth of certain cancer cells and modulate immune responses. This compound exerts its effects by inhibiting the activity of COX enzymes, reducing the production of prostaglandins. While this compound has several advantages for lab experiments, it also has some limitations and toxic effects. Future research is needed to explore its potential applications in various fields and to understand its long-term effects and safety.
Méthodes De Synthèse
The synthesis of 5-methyl-2-(3-phenylpropyl)-1H-pyrazol-3-one involves the reaction between 3-phenylpropanal and 5-methylpyrazolone in the presence of a catalyst. The resulting product is a white crystalline powder with a melting point of 105-107°C.
Applications De Recherche Scientifique
5-methyl-2-(3-phenylpropyl)-1H-pyrazol-3-one has been studied for its potential applications in various scientific research areas, including neurology, oncology, and immunology. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. Additionally, this compound has been found to inhibit the growth of certain cancer cells and modulate immune responses.
Propriétés
IUPAC Name |
5-methyl-2-(3-phenylpropyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11-10-13(16)15(14-11)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,10,14H,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNIIQCTLSHOGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-butyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2566550.png)
![3-(3,5-Dimethylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2566552.png)


![11-(4-hydroxy-3,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2566559.png)

![1-({4-Oxo-3-pentyl-2-[(tetrahydrofuran-2-ylmethyl)thio]-3,4-dihydroquinazolin-7-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B2566561.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2566564.png)
![N-(3-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2566565.png)
![tert-butyl (3aR,4S,6aS)-4-(aminomethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2566566.png)
![Methyl 2-[cyanomethyl-(2-cyclopentylacetyl)amino]acetate](/img/structure/B2566567.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2566571.png)